Adamantane-1,4-diol

Overview

Description

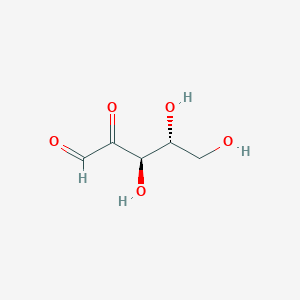

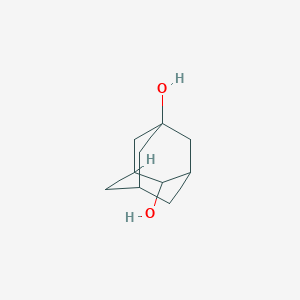

Adamantane-1,4-diol is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. This compound features two hydroxyl groups attached to the 1 and 4 positions of the adamantane framework. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Mechanism of Action

Target of Action

Adamantane-1,4-diol, like other adamantane derivatives, is known to interact with various targets. One such target is the Camphor 5-monooxygenase . This enzyme is found in Pseudomonas putida, a bacterium, and plays a crucial role in the metabolism of camphor . .

Mode of Action

The mode of action of adamantane derivatives is complex and can vary depending on the specific derivative and target. For instance, amantadine, an adamantane derivative, is known to block the viral E protein ion channel, leading to impaired viral propagation . It also down-regulates the protease Cathepsin L due to the increase of lysosomal pH, resulting in impaired viral entry and replication

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane and its derivatives are known for their hydrophobic nature, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Result of Action

Adamantane derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities . These include anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Action Environment

The action of this compound, like other adamantane derivatives, can be influenced by environmental factors. For instance, the hydrophobic nature of adamantane allows it to anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition . This suggests that the lipid environment can significantly influence the action, efficacy, and stability of adamantane derivatives.

Biochemical Analysis

Biochemical Properties

Adamantane-1,4-diol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing the enzyme’s activity. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of oxidized products .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism . In some cell types, it has been observed to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress . Furthermore, this compound can affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain proteases by occupying their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over extended periods, this compound may undergo oxidation, leading to the formation of quinone-like structures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress in rodents . At higher doses, it can exhibit toxic effects, such as liver damage and neurotoxicity . There is a threshold beyond which the beneficial effects of this compound are outweighed by its adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of this compound can influence the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters, such as organic anion transporters, which facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,4-diol typically involves the functionalization of adamantane through radical or carbocation intermediates. One common method is the hydroxylation of adamantane using strong oxidizing agents under controlled conditions. For instance, adamantane can be treated with osmium tetroxide followed by sodium periodate to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are used to facilitate the hydroxylation reaction. The reaction conditions are optimized to achieve maximum efficiency while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form adamantane or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Adamantanone or adamantane-1,4-dicarboxylic acid.

Reduction: Adamantane.

Substitution: Adamantane-1,4-dihalides or adamantane-1,4-diamines.

Scientific Research Applications

Adamantane-1,4-diol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a drug delivery agent due to its unique structural properties.

Medicine: Explored for antiviral and anticancer properties.

Industry: Utilized in the development of high-performance materials and catalysts.

Comparison with Similar Compounds

- Adamantane-1,2-diol

- Adamantane-1,3-diol

- Adamantane-2,6-diol

Comparison: Adamantane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and properties compared to other diols. For instance, adamantane-1,2-diol and adamantane-1,3-diol have different spatial arrangements, affecting their chemical behavior and applications .

Properties

IUPAC Name |

adamantane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKWRHADVIQZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401245 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-16-2 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is currently known about the pharmacokinetics of adamantane-1,4-diol?

A1: Research indicates that there are significant interspecies differences in the pharmacokinetics of this compound. [, ] This means that the way this metabolite is absorbed, distributed, metabolized, and eliminated from the body varies significantly between species, including rats, rabbits, and humans. This information is crucial for understanding how the effects of kemantane might differ across species.

Q2: Why are interspecies differences in pharmacokinetics important?

A2: Interspecies differences in pharmacokinetics can significantly impact the translation of drug effects from animal models to humans. [, ] A drug or metabolite might be quickly eliminated in one species, leading to low exposure and minimal effects, while accumulating to higher levels in another species, potentially causing toxicity. Therefore, understanding these differences is crucial for extrapolating preclinical data and designing safe and effective human clinical trials.

Q3: Are there any analytical methods available for studying this compound?

A3: While the provided abstracts don't delve into specific methods for this compound analysis, one study mentions developing and validating a GC-FID method for quantifying impurities in kemantane drug substance. [] This suggests that similar gas chromatography techniques, potentially coupled with mass spectrometry, could be employed to detect and quantify this compound in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

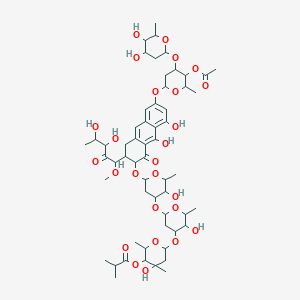

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)